4-Cyclopropylnicotinaldehyde
Description
4-Cyclopropylnicotinaldehyde (CAS: 1256793-54-0) is a pyridine derivative featuring a cyclopropyl substituent at the 4-position and an aldehyde functional group at the 3-position of the aromatic ring. Its molecular formula is C₉H₉NO, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The aldehyde group enables reactions such as nucleophilic additions, condensations, and oxidations, while the cyclopropyl group introduces steric and electronic effects that modulate reactivity and stability .
Properties
CAS No. |
1256793-54-0 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.177 |
IUPAC Name |
4-cyclopropylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-8-5-10-4-3-9(8)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
ILEFMCSYGZMFLP-UHFFFAOYSA-N |
SMILES |
C1CC1C2=C(C=NC=C2)C=O |
Synonyms |
4-cyclopropylnicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
4-Cyclopropylnicotinaldehyde
- Functional Group : Aldehyde (–CHO).
- Reactivity : High due to the electrophilic aldehyde group, facilitating nucleophilic additions (e.g., formation of imines or hydrazones) and participation in cross-coupling reactions.
6-Cyclopropyl-2-methylnicotinonitrile (CAS: 1644447-20-0)
- Functional Group : Nitrile (–CN).
- Reactivity : Less reactive than aldehydes; nitriles undergo hydrolysis to carboxylic acids or amides and are stable under basic conditions. The methyl group at the 2-position introduces steric hindrance .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS: 89581-58-8)
Structural and Electronic Effects
Key Differentiators
- Positional Isomerism: The 4-cyclopropyl substitution in 4-Cyclopropylnicotinaldehyde vs. 6-cyclopropyl in nicotinonitrile () alters electronic distribution and steric accessibility.
- Functional Group Utility : Aldehydes offer broader synthetic versatility compared to nitriles or carboxylic acids.
- Complexity: Compounds like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () exhibit fused-ring systems suited for specialized medicinal chemistry applications.
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